5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that features a complex structure combining a pyrimidine ring, a piperidine ring, and a thiadiazole moiety
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry due to their ability to cross cellular membranes and interact strongly with biological targets .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to a broad spectrum of biological activities.
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could potentially impact the bioavailability of the compound.
Result of Action
Numerous thiadiazole derivatives have been shown to display antimicrobial activities in various in vitro and in vivo models . This suggests that the compound could potentially have similar effects.
Action Environment
The strong aromaticity of the thiadiazole ring provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates, including human beings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps:
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Formation of the Thiadiazole Moiety: : The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions. Common reagents include hydrogen peroxide or iodine in the presence of a base such as sodium hydroxide.
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Synthesis of the Piperidine Intermediate: : The piperidine ring is often introduced via a nucleophilic substitution reaction. Piperidine can be reacted with a suitable halide or sulfonate ester to form the desired intermediate.
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Coupling of the Thiadiazole and Piperidine Units: : The thiadiazole and piperidine intermediates are coupled through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
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Formation of the Pyrimidine Ring: : The final step involves the introduction of the pyrimidine ring. This can be done through a nucleophilic aromatic substitution reaction where the piperidine-thiadiazole intermediate reacts with a methoxy-substituted pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl group in the thiadiazole ring can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
- **Reduction
Oxidation: Sulfoxides, sulfones
Properties
IUPAC Name |
[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-20-10-6-14-13(15-7-10)21-9-2-4-18(5-3-9)12(19)11-8-22-17-16-11/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQOMZTGISZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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